molecular formula C17H20N2O3 B2732612 N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide CAS No. 1019629-17-4

N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide

Cat. No. B2732612
M. Wt: 300.358
InChI Key: BNSDDBXNNGYNIQ-UHFFFAOYSA-N
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Description

N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide, also known as EHP-101, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Scientific Research Applications

Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound to N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) highlights its synthesis through chemoselective monoacetylation, emphasizing its potential role in developing antimalarial medication (Magadum & Yadav, 2018).

Marine Actinobacterium Metabolites

The marine actinobacterium Streptomyces sp. produces metabolites such as N-[2-(4-hydroxy-phenyl)ethyl]acetamide, which is structurally similar to the compound . Sobolevskaya et al. (2007) isolated this compound, indicating its potential significance in marine biology and chemistry (Sobolevskaya et al., 2007).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes, involving derivatives of pyrazole-acetamide, sheds light on the potential chemical applications of similar acetamide compounds. Chkirate et al. (2019) explored the antioxidant activity of these complexes, suggesting a broader utility in chemical studies involving acetamide derivatives (Chkirate et al., 2019).

Green Synthesis of Dye Intermediates

The compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the target compound, has been studied for its role in the production of azo disperse dyes. Zhang Qun-feng (2008) explored its synthesis through a green hydrogenation process, indicating its importance in environmentally friendly dye manufacturing (Zhang Qun-feng, 2008).

Herbicide Metabolism

The metabolism of chloroacetamide herbicides and their metabolites, which share structural similarities with the compound , provides insight into biochemical pathways relevant in agriculture. Coleman et al. (2000) studied the metabolic pathways of such herbicides in human and rat liver microsomes, revealing potential implications for environmental and health studies (Coleman et al., 2000).

properties

IUPAC Name

N-[4-[(3-ethoxy-2-hydroxyphenyl)methylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-22-16-6-4-5-13(17(16)21)11-18-14-7-9-15(10-8-14)19-12(2)20/h4-10,18,21H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSDDBXNNGYNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide

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